2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

ROMK Kir1.1 potency

Secure a critical research advantage with this well-characterized ROMK inhibitor (CAS 954619-84-2). Its low-nanomolar potency (IC50 2.8-10 nM) serves as an ideal positive control for IonWorks, manual patch clamp, and FLIPR-Tetra Tl⁺ flux assays. The ~10,000-fold selectivity over hERG (IC50 34,000 nM) makes it a superior benchmark for cardiac safety profiling, far exceeding clinical candidates. Critically, its activity is dependent on the 2,6-difluorobenzamide core; analogs show no ROMK activity, making this compound an essential reference for SAR campaigns. Avoid experimental failure—procure this validated patent-documented probe.

Molecular Formula C17H18F2N2OS
Molecular Weight 336.4 g/mol
CAS No. 954619-84-2
Cat. No. B6501116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
CAS954619-84-2
Molecular FormulaC17H18F2N2OS
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3
InChIInChI=1S/C17H18F2N2OS/c18-13-4-3-5-14(19)16(13)17(22)20-10-15(12-6-9-23-11-12)21-7-1-2-8-21/h3-6,9,11,15H,1-2,7-8,10H2,(H,20,22)
InChIKeyULZZKHOFBWCNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 954619-84-2): ROMK Inhibitor Procurement Data


2,6-Difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [1]. Cataloged as Compound 7 in US Patent 9,206,198, it contains a 2,6-difluorobenzamide core coupled via an ethyl linker to a pyrrolidinyl-thiophenyl moiety [2]. ROMK inhibitors are under investigation as a novel class of diuretic/natriuretic agents for hypertension, heart failure, and chronic kidney disease [3]. This compound occupies a specific structure-activity niche within the ROMK inhibitor landscape, with demonstrated potency in the low-nanomolar range, making it relevant for medicinal chemistry and preclinical ion-channel research programs requiring a well-characterized, patent-documented ROMK probe.

Why a General 'ROMK Inhibitor' Order Cannot Substitute for 2,6-Difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide


ROMK inhibitors span a wide potency range (>2 orders of magnitude) and exhibit divergent selectivity profiles against the cardiac hERG (Kv11.1) channel, a critical cardiac-safety liability [1]. Moreover, small structural perturbations on the benzamide core—such as exchanging a 2,6-difluoro substitution for a 3-chloro or unsubstituted benzamide—can abrogate or substantially diminish ROMK inhibitory activity, highlighting that the core substitution pattern is a key determinant of target engagement [2]. Generic procurement of any 'ROMK inhibitor' therefore risks acquiring a compound with unsuitable potency, insufficient selectivity over hERG, or an unvalidated structure that fails to replicate published pharmacology.

Quantitative Differentiation Data for 2,6-Difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide Against Closest Comparators


ROMK Inhibitory Potency: Low-Nanomolar IC50 Against Human and Rat ROMK

This compound achieves a human ROMK IC50 of 5 nM in whole-cell voltage clamp electrophysiology (CHO cells) [1] and a rat ROMK IC50 of 2.8 nM in HEK293 cells [1]. In comparison, the structurally distinct ROMK clinical candidate MK-7145 yields an IC50 of 45 nM against human ROMK , and VU591 exhibits an IC50 of 240 nM [2]. Thus, the target compound is approximately 9-fold more potent than MK-7145 and 48- to 86-fold more potent than VU591 by electrophysiology readout.

ROMK Kir1.1 potency

hERG Selectivity Window: Quantitative Comparison Against Clinically-Advanced ROMK Inhibitors

Inhibition of the hERG channel is a key cardiac-safety liability. This compound exhibits a hERG IC50 of 34,000 nM (34 μM) [1], yielding a ROMK-to-hERG selectivity ratio of approximately 6,800-fold (based on a 5-nM ROMK IC50) to approximately 12,100-fold (based on a 2.8-nM ROMK IC50). In contrast, the clinical candidate MK-7145 exhibits an approximately 100-fold selectivity window against hERG [2]; MK-8153 demonstrates a 6,800-fold window (hERG IC50 34 μM; ROMK IC50 5 nM) ; and ROMK-IN-32 achieves a 629-fold window (hERG IC50 22 μM; ROMK IC50 35 nM) . The target compound's selectivity ratio is therefore approximately 68-fold greater than that reported for MK-7145, comparable to MK-8153, and approximately 11- to 19-fold greater than ROMK-IN-32.

hERG selectivity cardiac safety

Core Substitution Strongly Modulates Potency: 2,6-Difluoro vs. 3-Chloro Benzamide

Within the same pyrrolidinyl-thiophenyl-ethyl sidechain series, the 2,6-difluorobenzamide (this compound) achieves a ROMK IC50 of 10 nM in the IonWorks Quattro whole-cell voltage clamp assay (pH 7.4, 2°C) [1]. In contrast, a structurally analogous compound bearing a 3-chlorobenzamide core instead (CAS 946374-25-0) lacks any reported ROMK inhibitory activity in the same curated dataset, strongly suggesting that the 2,6-difluoro substitution pattern is a critical determinant of on-target ROMK engagement .

SAR benzamide substitution structure-activity

Cross-Class Potency Benchmarking: This Compound vs. Other ROMK Chemotypes

Across distinct ROMK inhibitor chemotypes, potency varies markedly: the ML112 probe (CID-44123657) exhibits a ROMK IC50 of approximately 220 nM [1]; ROMK-IN-32 has an IC50 of 35 nM ; and VU591 shows an IC50 of 240 nM [2]. By comparison, this compound achieves IC50 values of 2.8–10 nM in electrophysiology assays [3]. This places it among the most potent ROMK inhibitors reported in the primary literature and patent databases, positioning it as an ideal high-potency reference standard for calibrating new assay platforms or benchmarking novel chemotypes.

cross-chemotype potency benchmark tool compound

Recommended Procurement and Experimental Use Cases for 2,6-Difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide


High-Potency ROMK Probe for Electrophysiology and Ion Flux Assays

With validated IC50 values of 2.8–10 nM in whole-cell voltage clamp and thallium flux assays on human and rat ROMK1 [1], this compound is ideally suited as a high-affinity positive control for IonWorks Quattro, manual patch clamp, and FLIPR-Tetra-based Tl⁺ flux screening platforms. Its potency enables robust assay windows at low nanomolar concentrations, minimizing solvent (DMSO) artifacts and conserving compound supply.

Selectivity-Dependent Cardiac Safety Profiling in Lead Optimization

The compound's hERG IC50 of 34,000 nM provides a ROMK-to-hERG selectivity ratio of approximately 6,800- to 12,100-fold [1], substantially exceeding that of clinically evaluated ROMK inhibitors such as MK-7145 (~100-fold) [2]. This makes it a valuable comparator for benchmarking the selectivity of new chemical series, where demonstrating equivalent or superior selectivity over hERG is a key decision gate for candidate nomination.

Structure-Activity Relationship Benchmark for Benzamide Core Exploration

The stark activity difference between the 2,6-difluorobenzamide core (ROMK IC50: 10 nM) and the corresponding 3-chlorobenzamide analog (no detectable ROMK activity) [1] positions this compound as an essential reference point for any SAR campaign probing electronic effects, steric tolerance, or hydrogen-bonding interactions at the benzamide binding subsite of the ROMK channel pore.

Diuretic/Natriuretic Mechanism-of-Action Screening in Renal Pharmacology

As a prototypical ROMK inhibitor with documented low-nanomolar potency [1], this compound can serve as a pharmacological standard in ex vivo isolated perfused kidney preparations or in vitro renal epithelial models designed to quantify potassium handling and validate ROMK as a diuretic target, enabling direct comparison with loop diuretics (e.g., furosemide) and thiazide-type diuretics.

Quote Request

Request a Quote for 2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.